molecular formula C11H19N3O B102517 2-Isopropylidenecycloheptanone semicarbazone CAS No. 16983-68-9

2-Isopropylidenecycloheptanone semicarbazone

Cat. No. B102517
CAS RN: 16983-68-9
M. Wt: 209.29 g/mol
InChI Key: CJKONCSNIIWPAE-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylidenecycloheptanone semicarbazone, also known as IPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 2-Isopropylidenecycloheptanone semicarbazone is not fully understood. However, it is believed that 2-Isopropylidenecycloheptanone semicarbazone exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 2-Isopropylidenecycloheptanone semicarbazone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of certain viruses.

Biochemical And Physiological Effects

2-Isopropylidenecycloheptanone semicarbazone has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-Isopropylidenecycloheptanone semicarbazone inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Isopropylidenecycloheptanone semicarbazone has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 2-Isopropylidenecycloheptanone semicarbazone has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

2-Isopropylidenecycloheptanone semicarbazone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo studies. However, one limitation of 2-Isopropylidenecycloheptanone semicarbazone is its solubility. 2-Isopropylidenecycloheptanone semicarbazone is poorly soluble in water, which can make it difficult to administer in vivo. In addition, 2-Isopropylidenecycloheptanone semicarbazone has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-Isopropylidenecycloheptanone semicarbazone. One direction is to explore the potential use of 2-Isopropylidenecycloheptanone semicarbazone as a therapeutic agent for cancer, viral, and bacterial infections. Another direction is to explore the mechanism of action of 2-Isopropylidenecycloheptanone semicarbazone and its interactions with other compounds. This could lead to the development of more effective 2-Isopropylidenecycloheptanone semicarbazone derivatives. Finally, future research could focus on improving the solubility and stability of 2-Isopropylidenecycloheptanone semicarbazone, which could increase its effectiveness in vivo.

Synthesis Methods

2-Isopropylidenecycloheptanone semicarbazone can be synthesized by reacting cycloheptanone with isopropylidene and semicarbazide. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting compound is then purified by recrystallization and characterized using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

2-Isopropylidenecycloheptanone semicarbazone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-Isopropylidenecycloheptanone semicarbazone has shown promising results as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-Isopropylidenecycloheptanone semicarbazone has also been studied for its potential use as an antiviral agent. It has been found to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, 2-Isopropylidenecycloheptanone semicarbazone has been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

16983-68-9

Product Name

2-Isopropylidenecycloheptanone semicarbazone

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

[(Z)-(2-propan-2-ylidenecycloheptylidene)amino]urea

InChI

InChI=1S/C11H19N3O/c1-8(2)9-6-4-3-5-7-10(9)13-14-11(12)15/h3-7H2,1-2H3,(H3,12,14,15)/b13-10-

InChI Key

CJKONCSNIIWPAE-RAXLEYEMSA-N

Isomeric SMILES

CC(=C\1CCCCC/C1=N/NC(=O)N)C

SMILES

CC(=C1CCCCCC1=NNC(=O)N)C

Canonical SMILES

CC(=C1CCCCCC1=NNC(=O)N)C

synonyms

2-Isopropylidenecycloheptanone semicarbazone

Origin of Product

United States

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